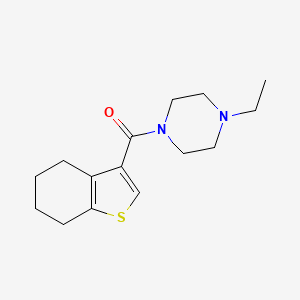![molecular formula C19H21N3O4 B5070338 N-(4-methoxyphenyl)-N'-[2-(4-morpholinylcarbonyl)phenyl]urea](/img/structure/B5070338.png)
N-(4-methoxyphenyl)-N'-[2-(4-morpholinylcarbonyl)phenyl]urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-methoxyphenyl)-N'-[2-(4-morpholinylcarbonyl)phenyl]urea, also known as NM-394, is a synthetic compound that has been studied for its potential therapeutic applications. This compound belongs to the class of urea derivatives and has been shown to exhibit promising pharmacological properties.
Mecanismo De Acción
N-(4-methoxyphenyl)-N'-[2-(4-morpholinylcarbonyl)phenyl]urea exerts its pharmacological effects by inhibiting the activity of the enzyme phosphodiesterase 5 (PDE5). This enzyme is involved in the regulation of cyclic guanosine monophosphate (cGMP) levels, which play a crucial role in various physiological processes. By inhibiting PDE5, N-(4-methoxyphenyl)-N'-[2-(4-morpholinylcarbonyl)phenyl]urea increases the levels of cGMP, which leads to the activation of various signaling pathways that are involved in the regulation of inflammation, angiogenesis, and tumor growth.
Biochemical and Physiological Effects:
N-(4-methoxyphenyl)-N'-[2-(4-morpholinylcarbonyl)phenyl]urea has been shown to exhibit various biochemical and physiological effects. It has been shown to inhibit the production of pro-inflammatory cytokines, such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-alpha). It also inhibits the activity of matrix metalloproteinases (MMPs), which are involved in the degradation of extracellular matrix proteins. Additionally, N-(4-methoxyphenyl)-N'-[2-(4-morpholinylcarbonyl)phenyl]urea has been shown to inhibit angiogenesis, which is the process of new blood vessel formation. This property makes it a potential candidate for the treatment of cancer, as tumors require a blood supply to grow.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of N-(4-methoxyphenyl)-N'-[2-(4-morpholinylcarbonyl)phenyl]urea is that it has been extensively studied in vitro and in vivo, which has provided a wealth of information on its pharmacological properties. However, one limitation of N-(4-methoxyphenyl)-N'-[2-(4-morpholinylcarbonyl)phenyl]urea is that its pharmacokinetic properties are not well understood, which may limit its potential therapeutic applications.
Direcciones Futuras
There are several potential future directions for the study of N-(4-methoxyphenyl)-N'-[2-(4-morpholinylcarbonyl)phenyl]urea. One direction is to investigate its potential use as a therapeutic agent for the treatment of cancer and inflammatory disorders. Another direction is to study its pharmacokinetic properties in more detail, which may lead to the development of more effective formulations. Additionally, the development of analogs of N-(4-methoxyphenyl)-N'-[2-(4-morpholinylcarbonyl)phenyl]urea may lead to the discovery of compounds with improved pharmacological properties.
Métodos De Síntesis
The synthesis of N-(4-methoxyphenyl)-N'-[2-(4-morpholinylcarbonyl)phenyl]urea involves the reaction of 4-methoxyaniline with 2-(4-morpholinylcarbonyl)phenyl isocyanate in the presence of a catalyst. The resulting product is then purified using column chromatography to obtain pure N-(4-methoxyphenyl)-N'-[2-(4-morpholinylcarbonyl)phenyl]urea.
Aplicaciones Científicas De Investigación
N-(4-methoxyphenyl)-N'-[2-(4-morpholinylcarbonyl)phenyl]urea has been extensively studied for its potential therapeutic applications. It has been shown to possess anti-inflammatory, anti-tumor, and anti-angiogenic properties. These properties make N-(4-methoxyphenyl)-N'-[2-(4-morpholinylcarbonyl)phenyl]urea a potential candidate for the treatment of various diseases, including cancer and inflammatory disorders.
Propiedades
IUPAC Name |
1-(4-methoxyphenyl)-3-[2-(morpholine-4-carbonyl)phenyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N3O4/c1-25-15-8-6-14(7-9-15)20-19(24)21-17-5-3-2-4-16(17)18(23)22-10-12-26-13-11-22/h2-9H,10-13H2,1H3,(H2,20,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HRFCSAKBRFEKJO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC(=O)NC2=CC=CC=C2C(=O)N3CCOCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

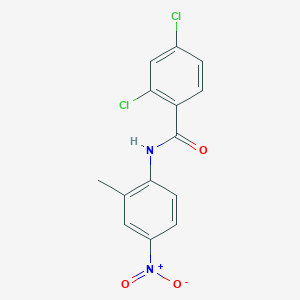
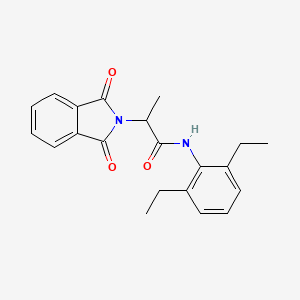
![4-{[3-(4-chlorophenyl)-2-(2-furoylamino)acryloyl]amino}butanoic acid](/img/structure/B5070283.png)
![N-{5-[(cyclohexylamino)sulfonyl]-2-methoxyphenyl}propanamide](/img/structure/B5070289.png)
amino]methyl}-1,2,4-oxadiazol-3-yl)benzoate](/img/structure/B5070296.png)
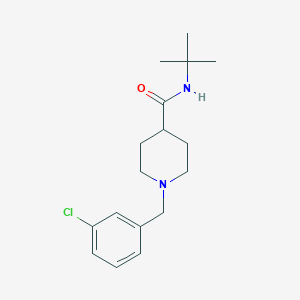
![N~2~-(3-chloro-2-methylphenyl)-N~2~-(methylsulfonyl)-N~1~-[2-(phenylthio)ethyl]glycinamide](/img/structure/B5070305.png)
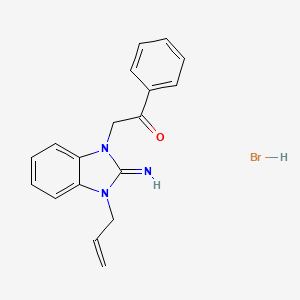
![2-[4-(3-{[2-(4-ethylphenoxy)ethyl]amino}-4-nitrophenyl)-1-piperazinyl]ethanol](/img/structure/B5070325.png)
![1-{2-[2-(2,5-dichlorophenoxy)ethoxy]ethyl}-4-methylpiperidine](/img/structure/B5070326.png)
![(1-{1-[(2E)-2-hexen-1-yl]-4-piperidinyl}-1H-1,2,3-triazol-4-yl)methanol trifluoroacetate (salt)](/img/structure/B5070327.png)
![2-(4-chlorophenyl)-N-{4-[N-(phenoxyacetyl)ethanehydrazonoyl]phenyl}acetamide](/img/structure/B5070332.png)
![1-benzyl-N-[2-(2-chlorophenyl)ethyl]-4-piperidinamine](/img/structure/B5070355.png)
